(2E)-3-{5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid
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Overview
Description
(2E)-3-{5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid is a synthetic organic compound characterized by the presence of a furan ring substituted with a chlorotrifluoromethylphenyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorotrifluoromethylphenyl Group: This step involves the substitution reaction where the chlorotrifluoromethylphenyl group is introduced to the furan ring using suitable reagents such as chlorotrifluoromethylbenzene and a catalyst.
Formation of the Propenoic Acid Moiety: The final step involves the addition of the propenoic acid group to the substituted furan ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Requires appropriate catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2E)-3-{5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-3-{5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and influencing cellular processes.
Interfering with Metabolic Pathways: Affecting the synthesis or degradation of key biomolecules.
Inducing Cellular Responses: Such as apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features but different functional groups.
Bromine Compounds: Such as hydrogen bromide, which also undergoes various chemical reactions.
Uniqueness
(2E)-3-{5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H8ClF3O3 |
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Molecular Weight |
316.66 g/mol |
IUPAC Name |
(E)-3-[5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H8ClF3O3/c15-8-1-4-10(11(7-8)14(16,17)18)12-5-2-9(21-12)3-6-13(19)20/h1-7H,(H,19,20)/b6-3+ |
InChI Key |
ODUVNABQHCTZLE-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=C(O2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=C(O2)C=CC(=O)O |
Origin of Product |
United States |
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